

# Selectivity profile of CP-466722 against a kinase panel

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## Compound of Interest

Compound Name: CP-466722

Cat. No.: B606779

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## Unveiling the Kinase Selectivity Profile of CP-466722

A Comparative Guide for Researchers in Drug Discovery and Development

**CP-466722** has emerged as a valuable tool for researchers investigating cellular responses to DNA damage. This potent and reversible small molecule inhibitor primarily targets the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR) pathway. Understanding the selectivity of **CP-466722** across the human kinome is paramount for the accurate interpretation of experimental results and for assessing its therapeutic potential. This guide provides a comprehensive overview of the kinase selectivity profile of **CP-466722**, supported by available experimental data, detailed methodologies, and visual representations of its mechanism of action.

## Executive Summary

**CP-466722** is a highly selective inhibitor of ATM kinase with a reported IC<sub>50</sub> value of 0.41 μM. [1][2][3] Extensive studies have demonstrated its minimal activity against other members of the phosphoinositide 3-kinase-related kinase (PIKK) family, including ATR, DNA-PK, and PI3K, at concentrations where it effectively inhibits ATM. [1][4][5] While some in vitro activity against Abl and Src kinases has been noted, this is not considered to be significant in a cellular context. [4][5] This high degree of selectivity makes **CP-466722** a precise tool for dissecting the specific roles of ATM in various cellular processes.

## Kinase Selectivity Profile of CP-466722

The following table summarizes the known inhibitory activities of **CP-466722** against a panel of kinases. It is important to note that a comprehensive, publicly available screen of **CP-466722** against a broad kinase panel has not been identified. The data presented here is compiled from various sources and highlights the compound's specificity for ATM.

Kinase Target	IC50 (μM)	Selectivity Notes
ATM	0.41	Primary Target
ATR	>10	No significant inhibition at concentrations effective against ATM. <a href="#">[1]</a>
DNA-PK	>10	No significant inhibition observed.
PI3K	>10	Does not affect PI3K activity. <a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Abl	Inhibitory activity observed in vitro.	Not considered a cellular target at concentrations that inhibit ATM. <a href="#">[4]</a> <a href="#">[5]</a>
Src	Inhibitory activity observed in vitro.	Not considered a cellular target at concentrations that inhibit ATM. <a href="#">[4]</a>
SMG1	-	CP-466722 has been used as a positive control for SMG1 inhibition, suggesting some activity. <a href="#">[6]</a>

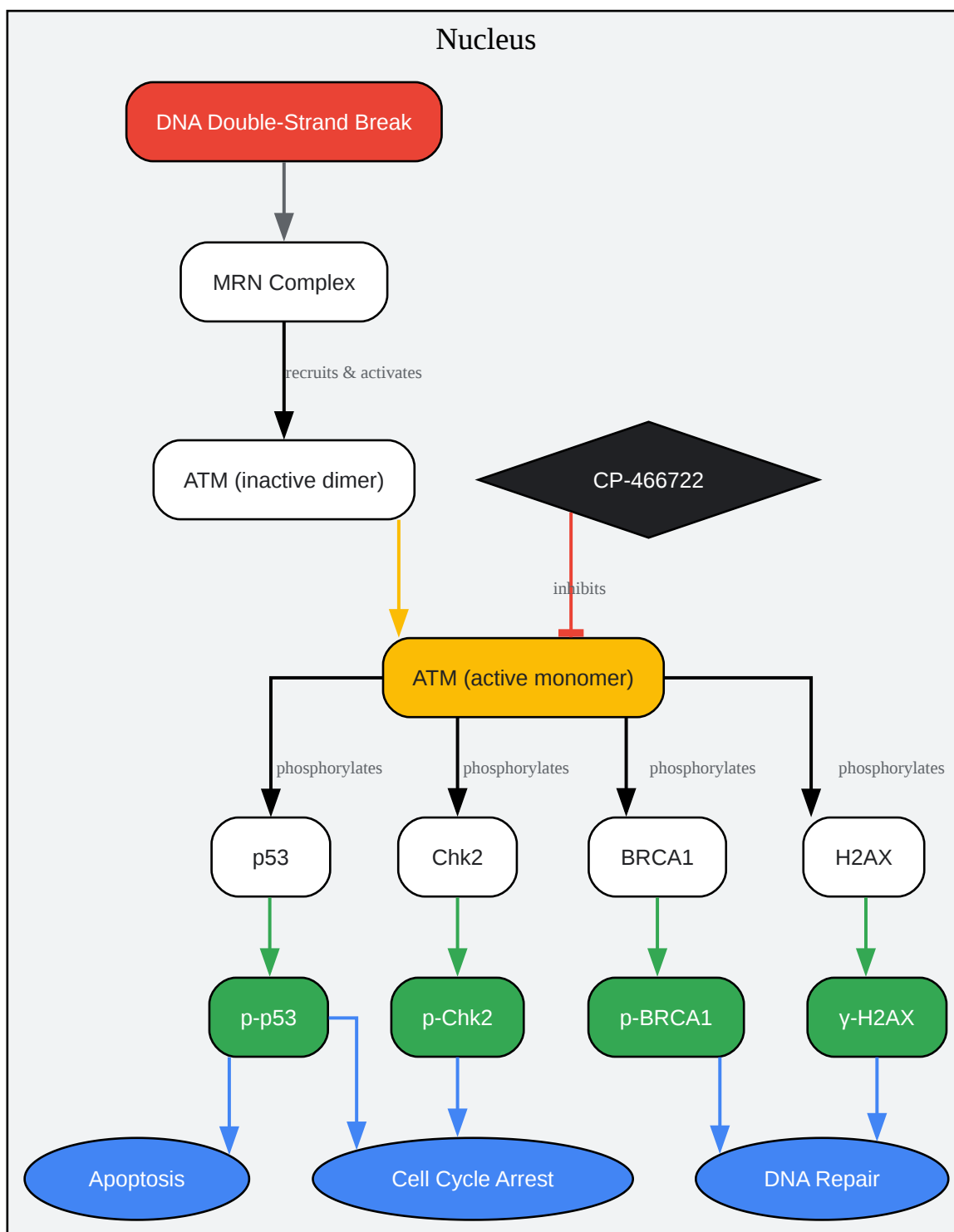
## Comparative Analysis

Compared to other known ATM inhibitors, **CP-466722** exhibits a favorable selectivity profile. For instance, while some multi-kinase inhibitors may also target ATM, they often come with off-target effects on other kinases, complicating the interpretation of experimental outcomes. The

high selectivity of **CP-466722** for ATM allows for more definitive conclusions regarding the role of this specific kinase in cellular signaling pathways.

## Signaling Pathway Modulation

**CP-466722** exerts its effects by inhibiting the kinase activity of ATM, thereby blocking the downstream signaling cascade initiated in response to DNA double-strand breaks (DSBs). This interruption of the ATM signaling pathway has profound effects on cell cycle checkpoints, DNA repair, and apoptosis.



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Caption: ATM signaling pathway in response to DNA double-strand breaks and its inhibition by **CP-466722**.

## Experimental Protocols

The determination of the kinase selectivity profile of a compound like **CP-466722** is typically achieved through in vitro kinase inhibition assays. Below is a generalized protocol for such an assay.

### In Vitro Kinase Inhibition Assay Protocol

1. Objective: To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of **CP-466722** against a panel of purified protein kinases.

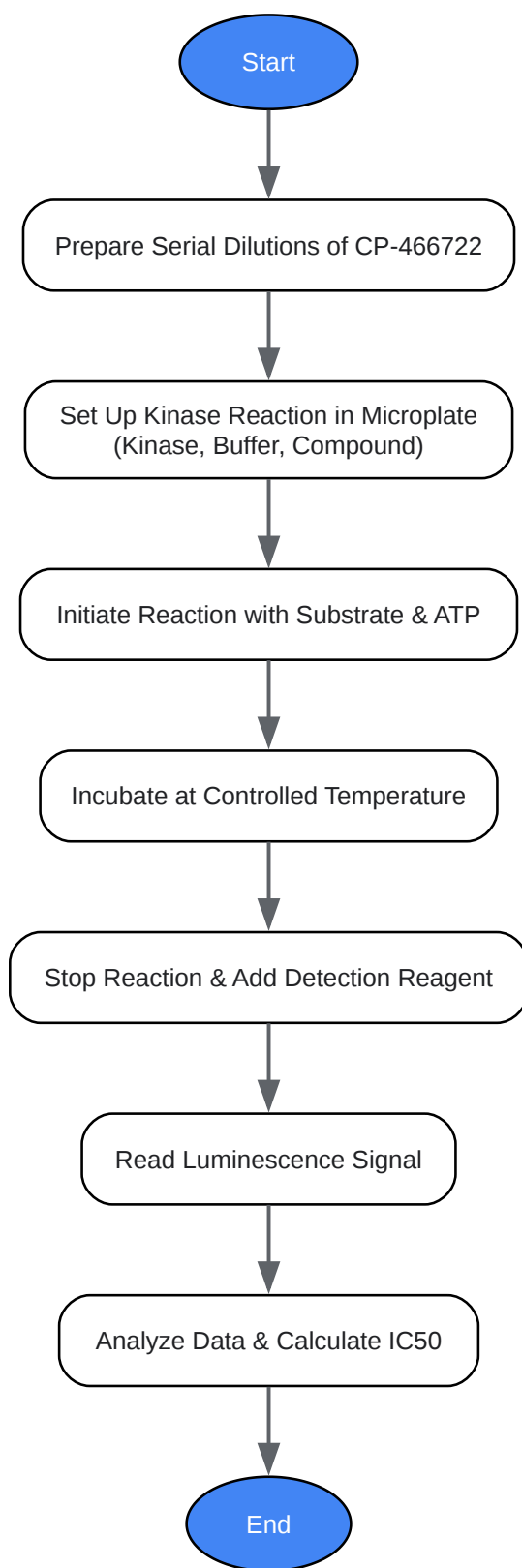
2. Materials:

- Purified recombinant kinases
- Specific peptide substrates for each kinase
- **CP-466722** (or other test compounds) dissolved in DMSO
- ATP (Adenosine triphosphate)
- Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
- Microplates (e.g., 384-well, low-volume, white)
- Plate reader capable of luminescence detection

3. Methods:

- Compound Preparation: Prepare a serial dilution of **CP-466722** in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
- Kinase Reaction Setup:
  - Add kinase reaction buffer to each well of the microplate.

- Add the test compound dilutions to the appropriate wells. Include a DMSO-only control (0% inhibition) and a no-enzyme control (background).
- Add the specific kinase to each well.
- Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The final ATP concentration should be at or near the  $K_m$  for each specific kinase.
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
- Detection:
  - Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
  - Read the luminescence signal using a plate reader.
- Data Analysis:
  - Subtract the background luminescence from all readings.
  - Normalize the data to the DMSO control (0% inhibition) and a positive control inhibitor or no-enzyme control (100% inhibition).
  - Plot the percent inhibition versus the logarithm of the compound concentration.
  - Fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value.



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Caption: A generalized workflow for an in vitro kinase inhibition assay.

## Conclusion

**CP-466722** is a highly selective and potent inhibitor of ATM kinase, making it an invaluable research tool for elucidating the intricate mechanisms of the DNA damage response. Its minimal off-target effects, particularly within the PIKK family, allow for precise interrogation of ATM-dependent signaling pathways. Researchers utilizing **CP-466722** can be confident in attributing observed cellular effects to the inhibition of ATM, thereby advancing our understanding of genome integrity maintenance and its implications in diseases such as cancer.

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